1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

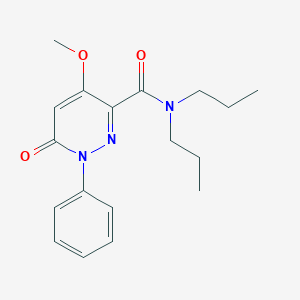

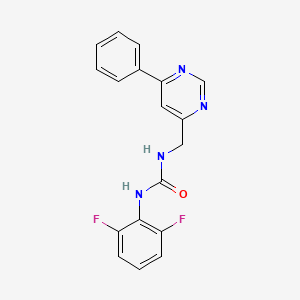

The compound "1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride" is a derivative of 1H-pyrazole-3-carboxylic acid, which is a core structure in various heterocyclic compounds that exhibit a wide range of biological activities. The piperidinyl group attached to the pyrazole ring suggests that the compound could be of interest in the development of pharmaceuticals or as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves the functionalization of the pyrazole core. For instance, 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid was converted into its corresponding carboxamide through the reaction with 2,3-diaminopyridine, indicating that carboxylic acid derivatives can be transformed into various functional groups . Similarly, piperidine-4-carboxylic acids were converted to β-keto esters and then reacted with hydrazines to yield N-Boc-piperidinyl-1H-pyrazole-4-carboxylates, demonstrating a method for introducing the piperidinyl group onto the pyrazole ring .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using spectroscopic methods such as NMR and HRMS. For example, novel heterocyclic compounds including the piperidinyl group were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS . The crystal and molecular structure of a complex involving a piperidine carboxylic acid was studied using X-ray diffraction, which provided insights into the conformation and interactions of the piperidine ring .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. The reaction of pyrazole carbonyl chloride with phenylhydroxyamines to synthesize 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides is an example of the versatility of pyrazole chemistry . Additionally, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine as an intermediate in the synthesis of Crizotinib involved nucleophilic aromatic substitution, hydrogenation, and iodination, indicating that pyrazole rings can be functionalized through various reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by the substituents on the pyrazole ring. For instance, the introduction of a piperidinyl group can affect the compound's solubility, boiling point, and melting point. The crystal structure analysis of a piperidine carboxylic acid complex revealed the presence of strong hydrogen bonds, which could influence the compound's stability and reactivity . The electrochemical properties of pyrazole derivatives, as seen in the synthesis of potential antibacterial and antioxidant pyrazole-chromene compounds, also highlight the importance of the pyrazole core in determining the redox behavior of these molecules .

Wissenschaftliche Forschungsanwendungen

Aurora Kinase Inhibition in Cancer Treatment

1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride and its derivatives have been investigated for their potential in inhibiting Aurora kinases. These kinases are critical in cancer cell division, and their inhibition could be a promising avenue for cancer treatment. One study explored compounds that inhibit Aurora A, an enzyme implicated in tumor growth and development, highlighting their potential utility in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Fungicidal and Antiviral Activities

Compounds derived from 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride have shown promising fungicidal and antiviral activities. A specific study synthesized a compound with this core structure and tested its efficacy against tobacco mosaic virus, demonstrating its potential in plant protection and virus control (Li et al., 2015).

Safety And Hazards

As mentioned earlier, “(1-BOC-Piperidin-4-yl)acetic acid”, a similar compound, is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Users are advised to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid getting the compound in eyes, on skin, or clothing . Similar precautions may be necessary for “1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride”, but specific safety data for this compound is not available in the retrieved information.

Eigenschaften

IUPAC Name |

1-piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.ClH/c13-9(14)8-3-6-12(11-8)7-1-4-10-5-2-7;/h3,6-7,10H,1-2,4-5H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJDDQIZTYGNEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC(=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(azepan-1-ylcarbonyl)-6-piperazin-1-ylpyridin-3-yl]-2-chlorobenzamide](/img/structure/B2499233.png)

![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B2499235.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid](/img/structure/B2499245.png)

![2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2499249.png)